Boc-(R)-gamma-(4-cyano-benzyl)-L-proline
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Overview
Description
Boc-®-gamma-(4-cyano-benzyl)-L-proline is a synthetic compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a gamma-positioned 4-cyano-benzyl group, and an L-proline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-gamma-(4-cyano-benzyl)-L-proline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of L-proline: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group to form Boc-L-proline.
Introduction of the 4-cyano-benzyl group: The gamma position of the Boc-L-proline is functionalized with a 4-cyano-benzyl group through a nucleophilic substitution reaction. This step often involves the use of a suitable base and a 4-cyano-benzyl halide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain Boc-®-gamma-(4-cyano-benzyl)-L-proline in high purity.
Industrial Production Methods
Industrial production of Boc-®-gamma-(4-cyano-benzyl)-L-proline follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow chemistry, and efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-®-gamma-(4-cyano-benzyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the cyano group.
Substitution: Nucleophilic substitution reactions can be carried out to replace the cyano group with other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a phase transfer catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Boc-®-gamma-(4-cyano-benzyl)-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Boc-®-gamma-(4-cyano-benzyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The cyano group and the proline backbone play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Boc-®-alpha-(4-cyano-benzyl)-proline
- Boc-®-beta-(4-cyano-benzyl)-proline
- Boc-®-delta-(4-cyano-benzyl)-proline
Uniqueness
Boc-®-gamma-(4-cyano-benzyl)-L-proline is unique due to the specific positioning of the 4-cyano-benzyl group at the gamma position, which imparts distinct chemical and biological properties compared to its alpha, beta, and delta counterparts. This unique positioning can influence the compound’s reactivity, binding interactions, and overall stability.
Properties
IUPAC Name |
(2S,4R)-4-[(4-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-11-14(9-15(20)16(21)22)8-12-4-6-13(10-19)7-5-12/h4-7,14-15H,8-9,11H2,1-3H3,(H,21,22)/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPKPHIPSKPATG-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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